

A Comparative Analysis of Oral Versus Parenteral TETS Administration in Toxicity Studies

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Compound of Interest

Compound Name: *Tetramethylenedisulfotetramine*

Cat. No.: *B181443*

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This guide provides a comparative overview of the toxicological profiles of Trientine Tetrahydrochloride (TETS) when administered orally versus parenterally. Due to a significant lack of published data on the parenteral administration of TETS in toxicity studies, this document primarily focuses on the extensive data available for oral administration and offers theoretical considerations for parenteral routes based on the compound's known pharmacological and toxicological properties.

Executive Summary

Trientine tetrahydrochloride is a copper-chelating agent primarily used in the treatment of Wilson's disease. Its toxicity is intrinsically linked to its mechanism of action: the removal of copper from the body. While the oral route of administration is well-documented due to its clinical application, data on parenteral toxicity is scarce. Oral toxicity studies in various animal models have identified the lungs and reproductive systems as primary target organs, with adverse effects largely attributable to copper deficiency. It is hypothesized that parenteral administration, by bypassing first-pass metabolism and leading to higher bioavailability, could potentially exacerbate the toxic effects observed with oral administration at lower dosages.

Data Presentation: Oral TETS Administration Toxicity

The following tables summarize quantitative data from toxicity studies involving the oral administration of trientine.

Table 1: Acute and Subchronic Oral Toxicity of Trientine in Rodents

Species	Study Duration	Dosage (mg/kg/day)	Key Findings	Reference
Rat (F-344)	4 or 8 weeks	100, 350, 1200	Decreased body weight gain and food consumption at 1200 mg/kg/day. Increased electrolyte output in urine at ≥ 100 mg/kg/day. Two male deaths at 1200 mg/kg/day during week 8.	[1]
Rat (F-344)	26 weeks	50, 175, 600	Deaths in males at 175 and 600 mg/kg/day due to lung changes. Focal chronic interstitial pneumonitis and fibrosis in lungs. Low plasma and liver copper concentrations. NOAEL: <50 mg/kg/day (males), 50 mg/kg/day (females).	[1]
Mouse (B6C3F1)	92 days	120, 600, 3000 ppm in drinking water	Inflammation of lung interstitium and liver periportal fatty infiltration at 3000 ppm. No	[2]

signs of copper
deficiency.

Table 2: Reproductive and Developmental Oral Toxicity of Trientine

Species	Study Details	Dosage	Key Findings	Reference
Rat	Oral administration during organogenesis	Up to 835 mg/kg/day	Increased incidence of resorptions at doses lower than the maximum recommended human dose.	[3]
Mouse	Oral administration during organogenesis	Up to 2000 mg/kg/day	Dose-dependent increase in abnormal fetuses (hemorrhages, delayed ossification, microcephaly, hydrocephaly, exencephaly).	[3]

Note on Parenteral Toxicity Data: No peer-reviewed studies detailing the parenteral toxicity of trientine tetrahydrochloride, including LD50 values for intravenous, subcutaneous, or intramuscular routes, were identified in the public domain. The primary focus of research and clinical development has been on the oral route for the management of Wilson's disease.

Experimental Protocols

Chronic Oral Toxicity Study in Rats (Adapted from Yanagisawa et al., 1998)

This section outlines a typical experimental protocol for a 26-week oral toxicity study of trientine dihydrochloride in rats.[1]

1. Test Animals:

- Species: Fischer 344 (F-344) rats.
- Age: 5 weeks old at the start of the study.
- Sex: Both male and female.
- Housing: Housed individually in stainless steel cages under controlled conditions (temperature, humidity, light-dark cycle).
- Diet: Standard laboratory chow and water provided ad libitum.

2. Test Substance and Dosing:

- Substance: Triethylenetetramine dihydrochloride (trientine-2HCl).
- Vehicle: Distilled water.
- Dosage Levels: 0 (control), 50, 175, or 600 mg/kg/day.
- Administration: Oral gavage, once daily for 26 weeks.

3. Observations and Examinations:

- Clinical Signs: Observed daily for any signs of toxicity, morbidity, and mortality.
- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology: Examined before the start of administration and at 26 weeks.
- Urinalysis: Conducted at weeks 4, 13, and 26. Parameters include volume, pH, protein, glucose, ketones, bilirubin, occult blood, and sediment.
- Hematology and Blood Chemistry: Blood samples collected at the end of the 26-week period. Parameters include red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count, and various serum chemistry analytes (e.g., liver enzymes, kidney function markers, electrolytes, copper levels).

- Organ Weights: At necropsy, major organs (e.g., lungs, liver, kidneys, heart, spleen, brain, gonads) are weighed.
- Histopathology: A full range of tissues from all animals are collected, preserved in formalin, processed, and examined microscopically.

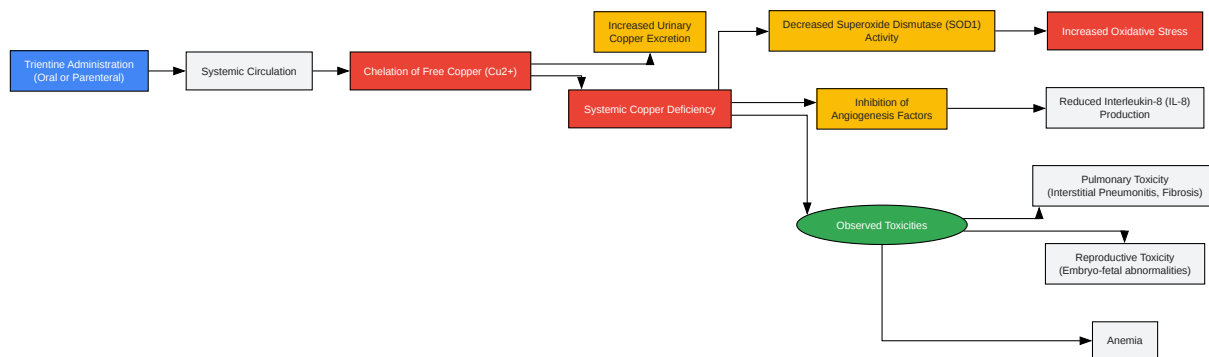
4. Data Analysis:

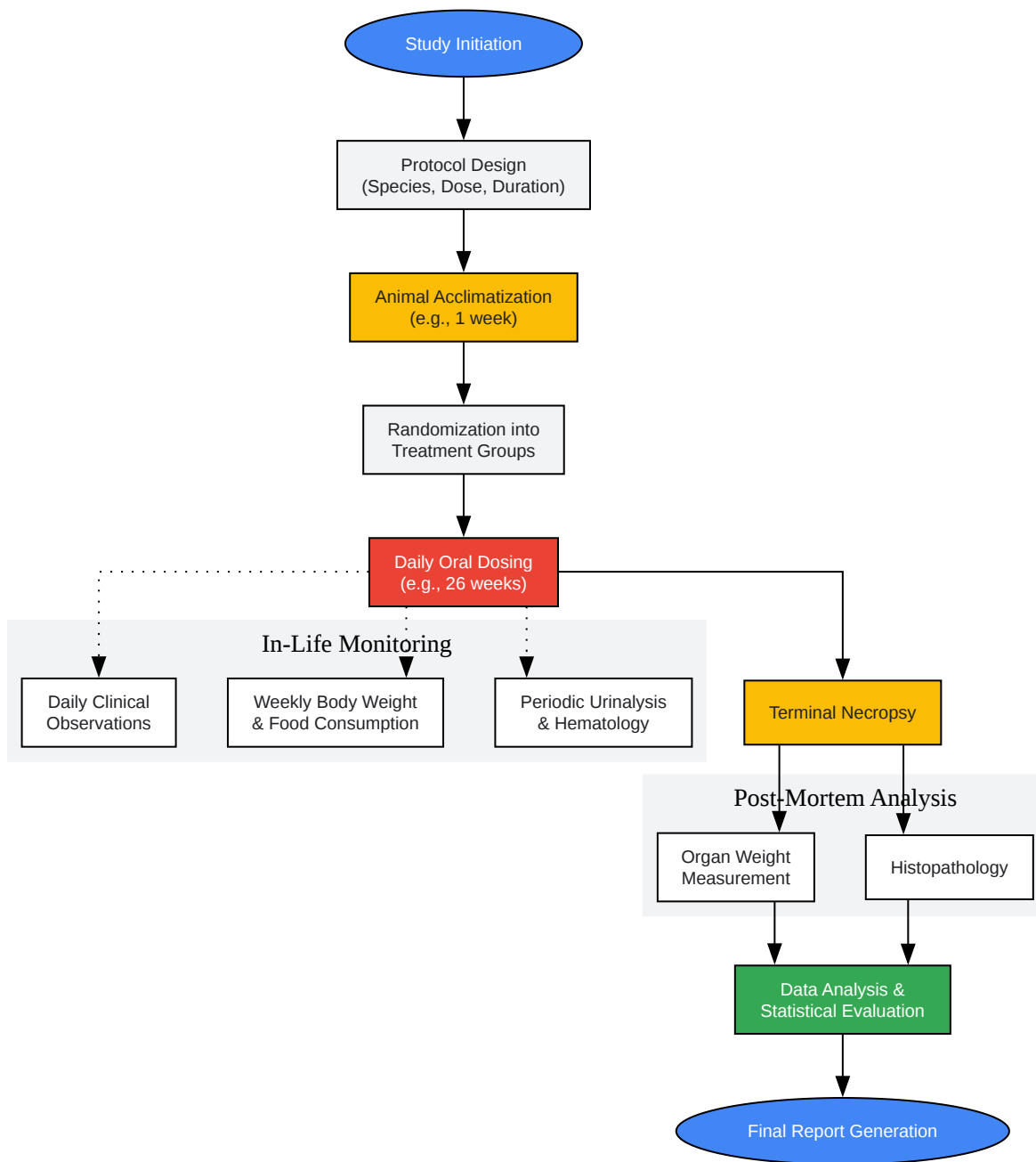
- Statistical analysis is performed to compare the treated groups with the control group for all quantitative data.

Mandatory Visualizations

Signaling Pathway of Trientine-Induced Toxicity

The primary toxic effects of trientine stem from its potent copper-chelating properties, leading to a state of copper deficiency. This can disrupt the function of various copper-dependent enzymes and signaling pathways.





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